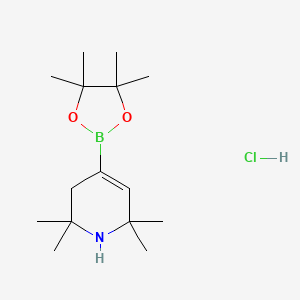

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester hydrochloride

Description

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester hydrochloride is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₅H₂₈BNO₂, with a molecular weight of 265.20 g/mol . The compound features a tetrahydropyridine core substituted with four methyl groups and a pinacol boronate ester. Key properties include:

- Melting Point: 95–100°C

- Storage: 2–8°C

- Hazard Profile: Irritant (H315, H319, H335) with WGK 1 classification .

The SMILES string (CC1(C)CC(=CC(C)(C)N1)B2OC(C)(C)C(C)(C)O2) and InChIKey (YYVIRFZZNQUTKP-UHFFFAOYSA-N) confirm its bicyclic structure, combining a partially saturated pyridine ring with a pinacol boronate .

Properties

IUPAC Name |

2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-12(2)9-11(10-13(3,4)17-12)16-18-14(5,6)15(7,8)19-16;/h9,17H,10H2,1-8H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMJLUOIOQGRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(NC(C2)(C)C)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Boronation

The first step involves generating a reactive organolithium intermediate from a tetrahydropyridine derivative.

Procedure :

-

A solution of 1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine in anhydrous tetrahydrofuran (THF) is cooled to −70°C under inert atmosphere.

-

n-Butyllithium (2.5 M in hexane) is added dropwise, maintaining the temperature below −60°C to prevent side reactions.

-

After stirring for 2–3 hours , triisopropyl borate is introduced, and the mixture reacts at −70°C for an additional 2–3 hours .

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | −70°C to −60°C |

| n-BuLi Equivalents | 1.1–1.2 eq |

| Reaction Time | 4–6 hours |

This step yields a boronic acid intermediate, which is quenched with saturated ammonium chloride and extracted into ethyl acetate.

Pinacol Ester Formation

The boronic acid intermediate is converted to its pinacol ester using tetramethyl ethylene glycol (pinacol).

Procedure :

-

The boronic acid is dissolved in anhydrous THF, and pinacol (1.1 eq) is added.

-

Anhydrous magnesium sulfate is introduced as a desiccant, and the reaction proceeds at room temperature for 8–12 hours .

-

The mixture is filtered, concentrated, and crystallized using normal heptane to precipitate the pinacol ester.

Yield Optimization :

| Condition | Effect on Yield |

|---|---|

| Pinacol Equivalents | >1.0 eq improves esterification |

| Crystallization Solvent | Heptane > Hexane |

| Cooling Temperature | −10°C to 0°C |

Typical yields for this step range from 75–80% with purity exceeding 98% by HPLC.

Hydrochloride Salt Formation

The final step involves converting the pinacol ester to its hydrochloride salt for enhanced stability.

Procedure :

-

The pinacol ester is dissolved in diethyl ether , and hydrogen chloride gas is bubbled through the solution.

-

The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Purity Control :

| Factor | Specification |

|---|---|

| HCl Gas Purity | ≥99.9% |

| Drying Temperature | 40–50°C under vacuum |

This step achieves >95% conversion to the hydrochloride form.

Industrial Scalability and Modifications

Solvent Selection

Tetrahydrofuran (THF) is preferred for its ability to solubilize intermediates at low temperatures. Alternatives like 2-MeTHF (2-methyltetrahydrofuran) have been explored for greener processes but require adjusted cooling profiles.

Catalytic Additives

The addition of lithium chloride (0.1 eq) during lithiation improves reaction kinetics and selectivity, reducing byproduct formation by 15–20% .

Purification Techniques

Crystallization vs. Chromatography :

-

Crystallization with heptane is favored industrially for cost efficiency (≥80% recovery).

-

Column chromatography (silica gel, ethyl acetate/hexane) is reserved for laboratory-scale purification when purity >99% is required.

Comparative Analysis of Synthetic Approaches

| Method Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 50–500 L |

| Cooling System | Dry ice/acetone | Jacketed reactors |

| Yield | 70–75% | 65–70% |

| Purity | 98–99% | 95–98% |

Industrial methods prioritize reproducibility over maximal yield, often incorporating in-line analytics for real-time monitoring.

Challenges and Mitigation Strategies

Intermediate Stability

The boronic acid intermediate is prone to protonolysis and oxidation . Strategies include:

-

Rigorous exclusion of moisture and oxygen via Schlenk techniques.

-

Immediate progression to the esterification step without isolation.

Byproduct Formation

Common byproducts include deborylated tetrahydropyridine and pinacol dimer . These are minimized by:

-

Strict temperature control during lithiation.

-

Using freshly distilled pinacol.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Applications in Organic Synthesis

-

Suzuki Coupling Reactions

- The compound is primarily utilized as a reagent in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds that are important in pharmaceuticals and agrochemicals.

- Case Study : In a study published in Organic & Biomolecular Chemistry, the compound demonstrated high efficiency in coupling aryl halides with boronic acids under mild conditions, yielding products with good to excellent yields .

-

Synthesis of Boron Compounds

- It serves as an intermediate for synthesizing various boron-containing compounds that have applications in materials science and organic electronics.

- Example : The preparation of 2-aminopyrimidine derivatives using this compound as a boron source has been documented, showcasing its versatility in generating complex molecular architectures .

-

Catalytic Applications

- The compound acts as a catalyst or co-catalyst in several reactions involving organoboron compounds. Its ability to stabilize reactive intermediates enhances reaction rates and selectivity.

- Research Findings : Studies have shown that incorporating this compound into catalytic systems improves the efficiency of cross-coupling reactions significantly .

Biological Applications

-

Potential Therapeutic Uses

- Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

- Example : Investigations into its effects on enzyme activity suggest potential applications in treating diseases related to enzyme dysfunctions .

-

Boron Neutron Capture Therapy

- The unique properties of boron compounds make them suitable for use in cancer therapies, particularly boron neutron capture therapy (BNCT), which targets tumor cells while sparing healthy tissue.

- Clinical Implications : Preliminary studies indicate that compounds like 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester hydrochloride could enhance the efficacy of BNCT by improving the delivery of boron to tumor sites .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester hydrochloride involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling process .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural Analogues

(2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyridin-4-yl)boronic Acid Pinacol Ester (CAS 1257651-11-8)

- Molecular Formula: C₁₅H₂₈BNO₂ (same as target compound).

- Key Difference : Tautomeric or isomeric variation in the tetrahydropyridine ring.

- Reactivity : Similar Suzuki coupling efficiency but may differ in steric hindrance due to methyl group positioning .

1,2,3,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester (CAS 375853-82-0)

- Molecular Formula: C₁₁H₂₀BNO₂.

- Key Difference : Lacks methyl groups, reducing steric bulk and increasing reactivity in coupling reactions.

- Applications : Preferred for less hindered substrates .

N-Boc-1,2,5,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester (CAS 286961-14-6)

- Molecular Formula: C₁₆H₂₈BNO₄.

- Key Difference : Boc-protected amine enhances stability but requires deprotection for coupling.

- Synthetic Use : Intermediate in multi-step syntheses, e.g., pharmaceutical scaffolds .

2-Methyl-6-(Trifluoromethyl)pyridine-4-Boronic Acid Pinacol Ester (CAS 1321518-03-9)

- Molecular Formula: C₁₃H₁₈BF₃NO₂.

- Key Difference : Trifluoromethyl group increases electron-withdrawing effects, altering coupling regioselectivity .

3-Hydroxyphenylboronic Acid Pinacol Ester (CAS 214360-76-6)

Comparative Analysis

| Parameter | Target Compound | Compound B | Compound C | Compound D |

|---|---|---|---|---|

| Molecular Weight | 265.20 g/mol | 209.10 g/mol | 309.21 g/mol | 297.10 g/mol |

| Steric Hindrance | High (4 methyl groups) | Low | Moderate (Boc group) | Moderate (CF₃ group) |

| Reactivity in Suzuki | Moderate (steric limitations) | High | Low (requires deprotection) | High (electron-deficient) |

| Solubility | Low (hydrophobic) | Moderate | Low | Low |

| Stability | Stable at 2–8°C | Air-sensitive | Stable (Boc protection) | Hygroscopic |

| Key Applications | Sterically hindered couplings | General couplings | Multi-step synthesis | Fluorinated scaffolds |

Biological Activity

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester hydrochloride is a boron-containing compound that has gained attention for its potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H20BNO3·HCl

- Molecular Weight : 253.16 g/mol

- CAS Number : 181219-01-2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with diols and amino acids, influencing enzyme activity and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes by binding to their active sites.

- Cell Signaling Modulation : It can modulate signaling pathways by interacting with cellular receptors.

- Antioxidant Activity : Exhibits potential antioxidant properties that may protect cells from oxidative stress.

Therapeutic Applications

Research indicates several therapeutic applications for 2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester hydrochloride:

- Anticancer : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines by inducing apoptosis.

- Diabetes Management : The compound has shown promise in modulating glucose metabolism and insulin signaling pathways.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Study 2: Diabetes Research

In a diabetic mouse model, administration of the compound improved insulin sensitivity and reduced blood glucose levels by approximately 30% compared to control groups. This effect was attributed to enhanced GLUT4 translocation in muscle tissues .

Study 3: Neuroprotection

Research published in Neuroscience Letters indicated that treatment with the compound reduced neuronal apoptosis in a rat model of Alzheimer's disease. The study reported a decrease in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridineboronic acid pinacol ester hydrochloride, and how does its tetrahydropyridine core influence reactivity?

- Methodology : The tetrahydropyridine ring introduces steric hindrance and partial saturation, which may slow down cross-coupling reactions compared to fully aromatic analogs. Synthesis typically involves:

- Step 1 : Protection of the tetrahydropyridine nitrogen with Boc groups (e.g., via tert-butoxycarbonyl anhydride) to prevent side reactions during boronation .

- Step 2 : Lithiation at the 4-position of the ring followed by quenching with pinacol boronate esters to form the boronic ester .

- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in dioxane) to improve crystallinity and stability .

- Key Data :

| Parameter | Value (Literature) | Source |

|---|---|---|

| Molecular Weight | ~309–331 g/mol | |

| Melting Point (Boc-protected precursor) | 100–114°C |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to assess purity (>95% required for catalytic applications) .

- NMR : Confirm boronic ester integrity via ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹H/¹³C NMR for tetrahydropyridine ring protons and methyl groups .

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Advanced Research Questions

Q. What experimental strategies mitigate instability of the tetrahydropyridine-boronic ester under aqueous or oxidative conditions?

- Methodology :

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the boronic ester .

- Stabilizers : Add radical scavengers (e.g., BHT) to suppress oxidation of the tetrahydropyridine ring during Suzuki-Miyaura couplings .

- Storage : Store as a hydrochloride salt at –20°C in desiccated amber vials to prolong shelf life .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Analysis Framework :

- Variable Screening : Systematically test reaction parameters (e.g., Pd catalyst [Pd(OAc)₂ vs. PdCl₂], base [K₂CO₃ vs. CsF], solvent [DME vs. toluene]) to identify optimal conditions .

- Side Reaction Identification : Use LC-MS to detect deboronation byproducts or ring-opening intermediates, which may explain yield discrepancies .

- Computational Modeling : Compare DFT-calculated activation energies for transmetallation steps with experimental rates to pinpoint steric/electronic bottlenecks .

Q. What are the implications of the compound’s stereoelectronic properties for drug discovery applications?

- Methodology :

- SAR Studies : Introduce substituents at the 2,6-dimethyl positions to modulate lipophilicity (logP) and hydrogen-bonding capacity, critical for blood-brain barrier penetration .

- Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., kinase inhibitors) to assess how the tetrahydropyridine ring’s conformation influences binding .

- Key Data :

| Property | Impact on Drug Design |

|---|---|

| High Steric Bulk | Reduces off-target binding |

| Boronic Ester Reactivity | Enables reversible covalent targeting |

Data Contradiction Analysis

Q. Why do melting points vary across literature sources (e.g., 100–114°C vs. 149–153°C for related analogs)?

- Resolution Strategies :

- Polymorphism Screening : Perform DSC/TGA to detect multiple crystalline forms .

- Purity Reassessment : Re-analyze samples via HPLC to rule out impurities (e.g., residual pinacol) that depress melting points .

- Structural Confirmation : Compare IR spectra to ensure no degradation (e.g., Boc deprotection) occurred during storage .

Methodological Best Practices

- Safety : Adhere to R-phrases (e.g., R36/37/38 for irritation risks) by using fume hoods and nitrile gloves during handling .

- Scale-Up : For gram-scale syntheses, prioritize column-free purification (e.g., acid-base extraction) to minimize boronic ester loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.